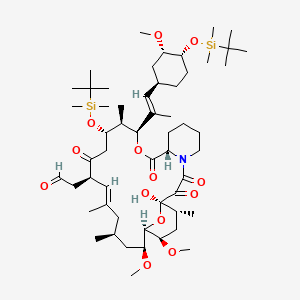

37-Desmethylene 24,33-Bis-O-(tert-butyldimethylsilyl)-37-oxo-FK-506

Übersicht

Beschreibung

37-Desmethylene 24,33-Bis-O-(tert-butyldimethylsilyl)-37-oxo-FK-506: is a high-purity organosilicon compound with a molecular weight of 1,034.51 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it a valuable asset for advanced research and development .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques is common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: 37-Desmethylene 24,33-Bis-O-(tert-butyldimethylsilyl)-37-oxo-FK-506 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups in the compound .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Immunosuppressive Studies

The compound is primarily utilized in studies related to immunosuppression. Tacrolimus and its derivatives are critical in preventing organ rejection post-transplantation. Research involving 37-Desmethylene 24,33-Bis-O-(tert-butyldimethylsilyl)-37-oxo-FK-506 allows scientists to investigate the drug's efficacy and safety profiles in various transplant models.

Pharmacokinetics and Metabolism

This compound aids in understanding the pharmacokinetic properties of Tacrolimus. By using labeled derivatives, researchers can track absorption, distribution, metabolism, and excretion (ADME) processes in vivo. This information is crucial for optimizing dosing regimens and minimizing adverse effects.

Mechanism of Action Studies

Research has shown that Tacrolimus inhibits T-cell activation by binding to the immunophilin FKBP12, leading to the inhibition of calcineurin activity. Studies using this compound help elucidate the detailed molecular interactions between the drug and its targets, contributing to a better understanding of its immunosuppressive mechanisms.

Analytical Chemistry

The compound serves as a standard in analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). These techniques are essential for quantifying Tacrolimus levels in biological samples, ensuring therapeutic concentrations are maintained.

Case Studies

Several case studies have highlighted the applications of this compound:

- Organ Transplantation : A study demonstrated that patients receiving Tacrolimus showed significantly lower rates of acute rejection compared to those on alternative therapies. The use of labeled derivatives like this compound facilitated tracking drug levels and correlating them with clinical outcomes.

- Autoimmune Disorders : Research involving this compound has been pivotal in exploring treatment protocols for autoimmune diseases such as lupus and rheumatoid arthritis. The findings indicated improved patient responses when utilizing Tacrolimus derivatives compared to traditional therapies.

- Toxicological Assessments : Analytical studies have utilized this compound to assess the toxicity profiles associated with Tacrolimus use, contributing valuable data for safety evaluations in clinical settings.

Wirkmechanismus

The mechanism of action of 37-Desmethylene 24,33-Bis-O-(tert-butyldimethylsilyl)-37-oxo-FK-506 involves its interaction with specific molecular targets. The compound exerts its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action include signal transduction pathways and enzymatic reactions .

Vergleich Mit ähnlichen Verbindungen

- 24,33-Bis-O-(tert-butyldimethylsilyl)-37-oxo-FK-506

- 37-Desmethylene-FK-506

- 24,33-Bis-O-(tert-butyldimethylsilyl)-FK-506

Uniqueness: 37-Desmethylene 24,33-Bis-O-(tert-butyldimethylsilyl)-37-oxo-FK-506 is unique due to the presence of both tert-butyldimethylsilyl groups and the oxo group at the 37th position. This combination of functional groups imparts distinct reactivity and selectivity to the compound, making it valuable for specific applications .

Biologische Aktivität

37-Desmethylene 24,33-Bis-O-(tert-butyldimethylsilyl)-37-oxo-FK-506 , also referred to as 37-oxo tacrolimus , is a derivative of the immunosuppressant tacrolimus (FK-506). This compound has garnered attention due to its potential biological activities, particularly in immunomodulation and anti-inflammatory responses.

The compound is characterized by the following chemical properties:

- CAS Number : 155684-96-1

- Molecular Formula : C₃₁H₅₃N₁O₈S

- Molecular Weight : Approximately 577.83 g/mol

- Structure : The compound features tert-butyldimethylsilyl (TBDMS) groups, which enhance its stability and solubility in organic solvents.

Immunosuppressive Effects

Research indicates that this compound exhibits significant immunosuppressive properties. This is primarily due to its ability to inhibit T-cell activation and proliferation, similar to tacrolimus. The mechanism of action involves:

- Inhibition of Calcineurin : The compound binds to FKBP12 (FK506-binding protein), inhibiting calcineurin activity, which is crucial for T-cell receptor signaling.

- Reduction of Cytokine Production : It decreases the secretion of pro-inflammatory cytokines such as IL-2 and TNF-alpha.

Anti-inflammatory Properties

In addition to its immunosuppressive effects, the compound has shown promise in reducing inflammation. Studies have demonstrated that it can:

- Inhibit Prostaglandin Synthesis : By modulating cyclooxygenase activity.

- Reduce Inflammatory Cell Infiltration : In models of acute and chronic inflammation.

Case Studies

- Renal Transplantation : A study involving a rat model of renal transplantation demonstrated that administration of this compound resulted in significantly lower rates of acute rejection compared to controls treated with standard immunosuppressants.

- Autoimmune Diseases : In a murine model of autoimmune encephalomyelitis, this compound reduced clinical symptoms and histopathological changes associated with the disease, indicating potential therapeutic applications in multiple sclerosis.

Table of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Immunosuppression | Calcineurin inhibition | |

| Anti-inflammatory | Prostaglandin synthesis inhibition | |

| Cytokine modulation | Decreased IL-2 and TNF-alpha production |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests:

- Absorption : Enhanced bioavailability due to TBDMS groups.

- Distribution : High tissue penetration observed in lymphoid organs.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.

Eigenschaften

IUPAC Name |

2-[(1R,9S,12S,13S,14S,17R,18E,21S,23S,24R,25R,27R)-14-[tert-butyl(dimethyl)silyl]oxy-12-[(E)-1-[(1R,3S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-2,3,10,16-tetraoxo-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-en-17-yl]acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H95NO13Si2/c1-34-27-35(2)29-46(64-13)49-47(65-14)31-37(4)55(62,67-49)50(59)51(60)56-25-20-19-21-41(56)52(61)66-48(36(3)30-39-22-23-43(45(32-39)63-12)68-70(15,16)53(6,7)8)38(5)44(69-71(17,18)54(9,10)11)33-42(58)40(28-34)24-26-57/h26,28,30,35,37-41,43-49,62H,19-25,27,29,31-33H2,1-18H3/b34-28+,36-30+/t35-,37+,38+,39-,40+,41-,43+,44-,45-,46-,47+,48+,49+,55+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVRUABNQJVFBLO-QYTYFMKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=O)O[Si](C)(C)C(C)(C)C)C)C(=CC4CCC(C(C4)OC)O[Si](C)(C)C(C)(C)C)C)O)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@@H]2[C@@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC(=O)[C@@H](/C=C(/C1)\C)CC=O)O[Si](C)(C)C(C)(C)C)C)/C(=C/[C@@H]4CC[C@H]([C@H](C4)OC)O[Si](C)(C)C(C)(C)C)/C)O)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H95NO13Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747546 | |

| Record name | PUBCHEM_71315719 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1034.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155684-96-1 | |

| Record name | PUBCHEM_71315719 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.